molecular formula C6H5BCl2O B14455205 Borane, dichlorophenoxy- CAS No. 75088-70-9

Borane, dichlorophenoxy-

Cat. No.: B14455205
CAS No.: 75088-70-9
M. Wt: 174.82 g/mol
InChI Key: UPEQIHKDLPPPKT-UHFFFAOYSA-N
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Description

Borane, dichlorophenyl (CAS 873-51-8), with the molecular formula C₆H₅BCl₂ and molecular weight 158.821 g/mol, is an organoboron compound characterized by a phenyl group bonded to a boron atom with two chlorine substituents . Its IUPAC name is dichlorophenylborane, and it is also referred to as phenyldichloroborane or phenylboron dichloride. Structurally, the boron center adopts a trigonal planar geometry, with the chlorine atoms contributing to its high reactivity as a Lewis acid. This compound is primarily utilized in organic synthesis, particularly in catalytic processes and as a precursor for more complex boron-containing molecules .

Properties

CAS No.

75088-70-9

Molecular Formula

C6H5BCl2O

Molecular Weight

174.82 g/mol

IUPAC Name

dichloro(phenoxy)borane

InChI

InChI=1S/C6H5BCl2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5H

InChI Key

UPEQIHKDLPPPKT-UHFFFAOYSA-N

Canonical SMILES

B(OC1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of borane, dichlorophenoxy- typically involves the reaction of borane with dichlorophenol. This reaction can be carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of boron trichloride and dichlorophenol in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Borane, dichlorophenoxy- undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: Borane, dichlorophenoxy- can undergo substitution reactions where the dichlorophenoxy group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions.

Scientific Research Applications

Borane, dichlorophenoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of borane, dichlorophenoxy- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The pathways involved in its action include the formation of boron-oxygen and boron-nitrogen bonds, which can alter the structure and activity of biomolecules .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Yield (%) Catalyst Loading (mol%) Reference
Dichlorophenylborane 92 2.5
Chlorodiphenylborane 78 5.0
Dibromo(phenyl)borane 85 3.0

Table 2: Thermal Stability

Compound Decomposition Temperature (°C) Solubility in THF (g/mL)
Dichlorophenylborane 120 0.45
Chlorodiphenylborane 210 0.12
Dibromo(phenyl)borane 95 0.38

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